4-Chloro-2-iodopyrimidine
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Overview
Description
4-Chloro-2-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4H2ClIN2 It is a derivative of pyrimidine, characterized by the presence of chlorine and iodine atoms at the 4 and 2 positions, respectively
Scientific Research Applications
4-Chloro-2-iodopyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: The compound finds applications in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-2-iodopyrimidine are the proteins Macrophage Migration Inhibitory Factor (MIF) and its homolog MIF2 . These proteins play key roles in cell growth and immune responses . Dysregulation of MIF and MIF2 expression has been implicated in many diseases, including cancers and inflammatory diseases .
Mode of Action
This compound interacts with its targets, MIF and MIF2, by selectively labeling these proteins . This enables visualization of the translocation of MIF2 from the cytoplasm to the nucleus upon methylnitronitrosoguanidine stimulation of HeLa cells .
Biochemical Pathways
The compound’s interaction with mif and mif2 suggests it may influence pathways related to cell growth and immune responses
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.81 , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed through its interaction with MIF and MIF2. The compound allows for the visualization of these proteins’ translocation and activity, providing insights into their roles in cell growth and immune responses .
Safety and Hazards
4-Chloro-2-iodopyrimidine is classified as a hazardous substance. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .
Biochemical Analysis
Biochemical Properties
It is known that iodopyrimidines can be used to label proteins such as Macrophage migration inhibitory factor (MIF) and its homolog MIF2 . This suggests that 4-Chloro-2-iodopyrimidine may interact with certain proteins or enzymes, but specific interactions have not been reported.
Cellular Effects
Iodopyrimidines have been used to visualize the translocation of proteins from the cytoplasm to the nucleus in HeLa cells . This suggests that this compound may have effects on cellular processes such as protein localization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodopyrimidine typically involves halogenation reactions. One common method is the iodination of 4-chloropyrimidine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Another approach involves the use of organolithium reagents for the regioselective introduction of iodine at the 2-position of 4-chloropyrimidine .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The compound can be reduced to form 4-chloropyrimidine or 2-iodopyrimidine under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are employed in Suzuki-Miyaura coupling, while organotin reagents are used in Stille coupling.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for reduction reactions.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Coupling Products: Biaryl or vinyl derivatives of pyrimidine.
Reduction Products: 4-Chloropyrimidine or 2-Iodopyrimidine.
Comparison with Similar Compounds
5-Bromo-2-iodopyrimidine: Similar in structure but with a bromine atom at the 5-position.
2,4-Diiodopyrimidine: Contains iodine atoms at both the 2 and 4 positions.
2-Iodo-4-methoxypyrimidine: Features a methoxy group at the 4-position instead of chlorine.
Uniqueness: 4-Chloro-2-iodopyrimidine is unique due to its specific halogenation pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in diverse research applications.
Properties
IUPAC Name |
4-chloro-2-iodopyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-2-7-4(6)8-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQCCKDSHUGCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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